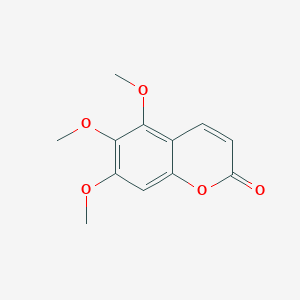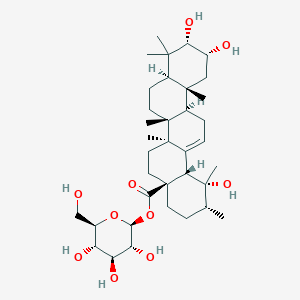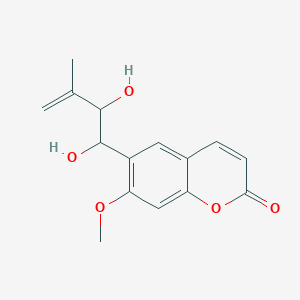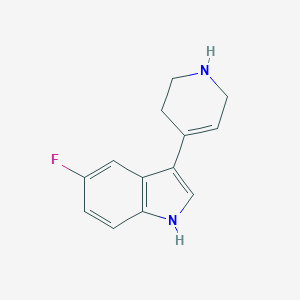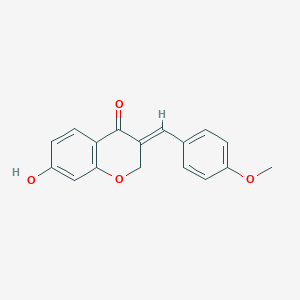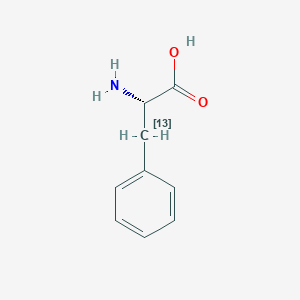
L-Phenylalanine-3-13C
説明
L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .
Synthesis Analysis
The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .Molecular Structure Analysis
The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis
The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .科学的研究の応用
Application in Polymerization Catalysis
Scientific Field
Polymer Chemistry
Summary of Application
L-Phenylalanine-3-13C is used in the ring-opening polymerization of lactide. This process is crucial for the production of Polylactide (PLA), a biocompatible and biodegradable polymer widely used in diverse biomedical applications .
Methods of Application
The catalytic activity of Cu-(Phe)2 and Zn-(Phe)2 metal-amino acid co-assemblies was explored as potential catalysts of the ring-opening polymerization (ROP) of lactide into PLA. The catalytic activity of the assemblies was monitored at different temperatures and solvents using 1H-NMR spectroscopy .
Results
Zn-(Phe)2 achieved >99% conversion of lactide to PLA within 12 hours in toluene under reflux conditions and was found to have first-order kinetics. The resulting PLA had an average molecular weight of 128 kDa and a dispersity index of 1.25 .
Application in Biosynthesis
Scientific Field
Bioengineering
Summary of Application
L-Phenylalanine-3-13C is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
Methods of Application
An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
Results
The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The biosynthetic pathway was expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .
Application in Nocuolin A Synthesis
Scientific Field
Biochemistry
Summary of Application
L-Phenylalanine-3-13C is used as a supplement in liquid growth culture of Nostoc species to study the involvement of noc operon (NoA biosynthesis operon) in NoA (nocuolin A) synthesis .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
Application in Phenylalanine Hydroxylase Activity Evaluation
Summary of Application
L-Phenylalanine-3-13C is used to evaluate the 13 CO 2 level of phenylalanine hydroxylase activity via 13 C phenylalanine breath test .
Results
Application in Tropane Alkaloids and Phenolics Production
Scientific Field
Plant Biochemistry
Summary of Application
L-Phenylalanine is applied to adventitious root cultures to study its effects on root growth and production of tropane alkaloids and phenolics in Hyoscyamus niger .
Methods of Application
Different concentrations of L-Phenylalanine (0.25, 0.50, and 1.00 mM L-Phe) were applied to adventitious root cultures for different culture durations .
Results
Application in Metabolomics, Proteomics, and Metabolism
Summary of Application
L-Phenylalanine-3-13C is used in metabolomics, proteomics, and metabolism studies .
Results
Application in Protein NMR
Summary of Application
L-Phenylalanine-3-13C is used to introduce 13C-19F spin systems into the deuterated aromatic side chains of phenylalanine as reporters for various protein NMR applications .
Methods of Application
The method is based on the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine from the commercially available isotope sources .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-3-phenyl(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-JCNVXSMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514736 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-3-13C | |
CAS RN |
136056-02-5 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



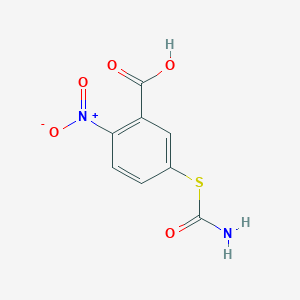
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
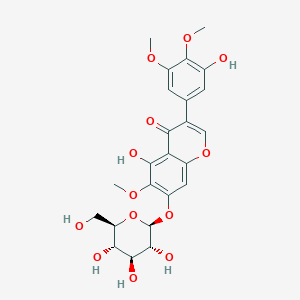
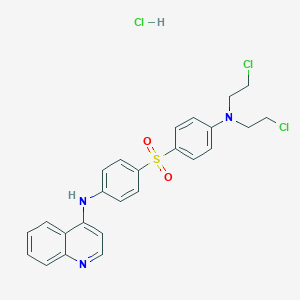
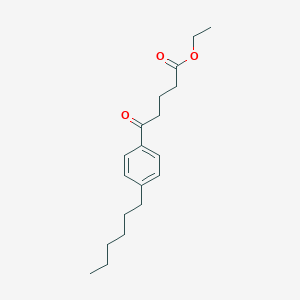
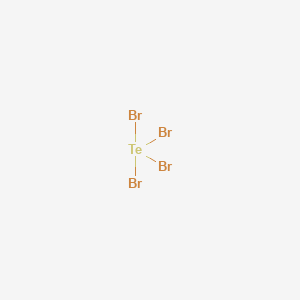
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
